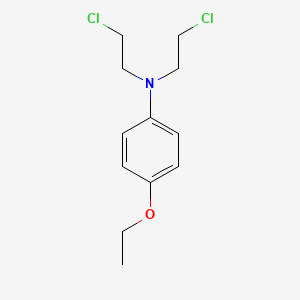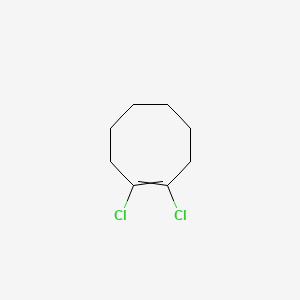
1,2-Dichlorocyclooct-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dichlorocyclooct-1-ene is an organic compound with the molecular formula C8H12Cl2 It is a member of the cycloalkene family, characterized by a ring structure with two chlorine atoms attached to adjacent carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Dichlorocyclooct-1-ene can be synthesized through the chlorination of cyclooctene. The reaction typically involves the use of chlorine gas (Cl2) in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction is carried out under controlled conditions to ensure the selective addition of chlorine atoms to the 1,2-positions on the cyclooctene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and maximize yield. The process includes the careful control of temperature, pressure, and reactant concentrations to achieve high purity and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dichlorocyclooct-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Addition Reactions: The double bond in the cyclooctene ring can participate in addition reactions with reagents such as hydrogen halides or halogens.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxygen-containing derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Addition Reactions: Reagents such as hydrogen chloride (HCl) or bromine (Br2) are used under controlled conditions to add across the double bond.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or m-chloroperbenzoic acid (m-CPBA) are employed.
Major Products Formed
Substitution: Products include various substituted cyclooctenes depending on the nucleophile used.
Addition: Products include 1,2-dihalocyclooctanes.
Oxidation: Products include epoxides or diols.
Applications De Recherche Scientifique
1,2-Dichlorocyclooct-1-ene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying the effects of halogenation on biological systems.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,2-dichlorocyclooct-1-ene involves its interaction with various molecular targets. The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other functional groups. This reactivity is influenced by the electron-withdrawing nature of the chlorine atoms, which makes the carbon atoms more susceptible to nucleophilic attack.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dichlorocyclohexane: Similar in structure but with a six-membered ring.
1,2-Dichlorocyclopentane: Similar in structure but with a five-membered ring.
1,2-Dichlorocyclooctane: Similar but lacks the double bond.
Uniqueness
1,2-Dichlorocyclooct-1-ene is unique due to its eight-membered ring structure combined with the presence of a double bond and two chlorine atoms
Propriétés
Numéro CAS |
64997-11-1 |
|---|---|
Formule moléculaire |
C8H12Cl2 |
Poids moléculaire |
179.08 g/mol |
Nom IUPAC |
1,2-dichlorocyclooctene |
InChI |
InChI=1S/C8H12Cl2/c9-7-5-3-1-2-4-6-8(7)10/h1-6H2 |
Clé InChI |
GVEPDUWVJNRMFO-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC(=C(CC1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2,5-dimethylbicyclo[2.1.0]pent-2-ene-5-carboxylate](/img/structure/B14478867.png)
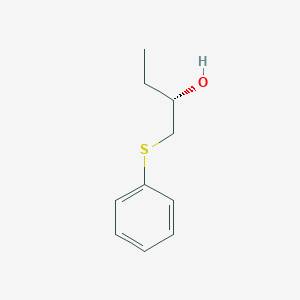
![1-(4-Methyl-2-{(E)-[4-(2-nitroanilino)phenyl]diazenyl}phenoxy)butan-2-ol](/img/structure/B14478872.png)
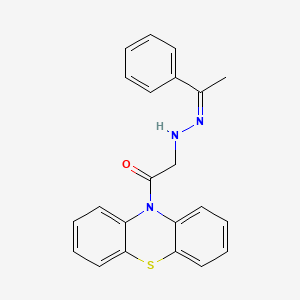
![(E)-1-(4-Ethoxyphenyl)-N-[4-(3-methoxypropyl)phenyl]methanimine](/img/structure/B14478878.png)
![3-[2-(Heptyloxy)ethoxy]propanoic acid](/img/structure/B14478881.png)
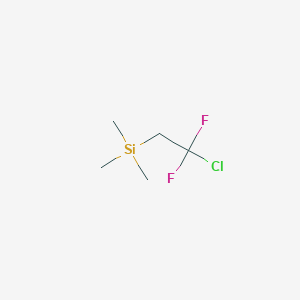
![tris[2-(2,3-dibromopropoxymethyl)-2-(hydroxymethyl)butyl] borate](/img/structure/B14478910.png)
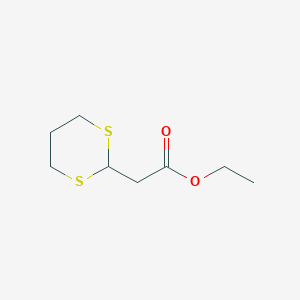
![2-Anthracenesulfonic acid, 4,4'-[(1,4-dioxo-2-butene-1,4-diyl)bis(imino-4,1-phenyleneimino)]bis[1-amino-9,10-dihydro-9,10-dioxo-, disodium salt](/img/structure/B14478925.png)
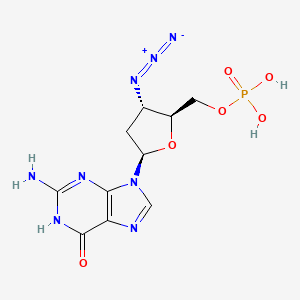
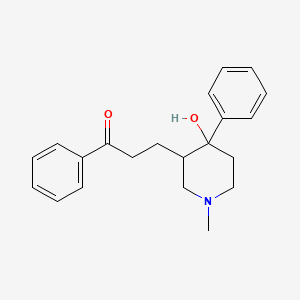
![Benzenesulfonic acid, 3-[[3-methoxy-4-[[[[2-methoxy-5-methyl-4-[(3-sulfophenyl)azo]phenyl]amino]carbonyl]amino]phenyl]azo]-, disodium salt](/img/structure/B14478943.png)
